molecular formula C12H11N3O2S B12461643 3-acetamido-N-(1,3-thiazol-2-yl)benzamide

3-acetamido-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12461643
M. Wt: 261.30 g/mol
InChI Key: JJUBJIUYMPWFIV-UHFFFAOYSA-N
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Description

3-Acetamido-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated systems for acetylation and benzoylation to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetamido-N-(1,3-thiazol-2-yl)benzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetamido-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

3-acetamido-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H11N3O2S/c1-8(16)14-10-4-2-3-9(7-10)11(17)15-12-13-5-6-18-12/h2-7H,1H3,(H,14,16)(H,13,15,17)

InChI Key

JJUBJIUYMPWFIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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